molecular formula C15H12N2 B12945872 3-(2-(4-Pyridinyl)ethenyl)-1h-indole

3-(2-(4-Pyridinyl)ethenyl)-1h-indole

Cat. No.: B12945872
M. Wt: 220.27 g/mol
InChI Key: GWFLOYNQTNXGOJ-AATRIKPKSA-N
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Description

3-(2-(4-Pyridinyl)ethenyl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a vinyl-linked 4-pyridinyl group. This structure combines the aromaticity and electron-rich nature of indole with the basicity and hydrogen-bonding capabilities of pyridine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-1H-indole

InChI

InChI=1S/C15H12N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-11,17H/b6-5+

InChI Key

GWFLOYNQTNXGOJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole typically involves the condensation of 4-vinylpyridine with indole under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the vinyl group of 4-vinylpyridine reacts with the indole nucleus. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyridin-4-yl)vinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce 3-(2-(pyridin-4-yl)ethyl)-1H-indole.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-(4-Pyridinyl)ethenyl)-1H-indole typically involves various organic reactions, including condensation reactions that yield derivatives with enhanced biological properties. For instance, the compound can be synthesized through the Knoevenagel condensation of indole derivatives with pyridine-based aldehydes or ketones, leading to products that exhibit significant antimicrobial and anticancer activities .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. For example, compounds synthesized from indole-3-carboxaldehyde derivatives have shown high efficacy against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicates that modifications at the indole ring significantly influence antimicrobial potency.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives can induce cell death through mechanisms such as methuosis, which differs from traditional apoptosis pathways. This unique mechanism offers a promising avenue for cancer therapy, particularly against resistant cancer cell lines .

Cardiotonics and Bronchodilators

The derivatives of this compound have been identified as potential cardiotonics and bronchodilators. Patents describe the utility of these compounds in treating cardiovascular diseases and respiratory conditions such as asthma and bronchitis, showcasing their therapeutic versatility .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer activities, some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to inhibit key inflammatory mediators positions these compounds as valuable therapeutic agents in managing chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Antimicrobial Activity Study : A study synthesized a series of indole derivatives and evaluated their antimicrobial activity against various strains of bacteria and fungi. The results indicated that modifications at the pyridine moiety significantly enhanced activity, with some compounds showing MIC values lower than conventional antibiotics .
  • Anticancer Mechanism Exploration : Research focused on the cytotoxic effects of specific derivatives on cancer cell lines revealed that certain structural modifications led to increased efficacy in inducing cell death through methuosis rather than apoptosis, highlighting a novel approach in cancer treatment strategies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialHigh activity against Gram-positive/negative bacteria
AnticancerInduces methuosis in cancer cell lines
CardiotonicsPotential use in cardiovascular therapies
BronchodilatorsEfficacy in treating asthma
Anti-inflammatoryInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 3-(2-(4-Pyridinyl)ethenyl)-1H-indole with key analogues, highlighting structural differences and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Synthesis Methods Notable Properties/Applications References
This compound 3-position: Ethenyl-linked 4-pyridinyl C15H12N2 ~220.27 (calc.) Likely via Sonogashira coupling Potential ligand for metal coordination; bioactive intermediate
2-(4-Pyridinyl)-1H-indole 2-position: Direct 4-pyridinyl substitution C13H10N2 194.24 Direct coupling or cyclization Studied as a kinase inhibitor scaffold
3-(4-Chloropyrimidin-2-yl)-1H-indole 3-position: Chloropyrimidine substitution C12H8ClN3 229.67 Nucleophilic substitution High purity (98+%); GHS hazard codes (Xn, R22-48/22)
3-(2-Methoxyethyl)-2-(2-pyridinyl)-1H-indole 3-position: Methoxyethyl; 2-position: pyridinyl C16H16N2O 252.31 Condensation/reduction Significant interperiod differences in biological matrices (saliva analysis)
5-[(E)-2-(Phenylsulfonyl)ethenyl]-3-[(2R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole 5-position: Sulfonyl-ethenyl; 3-position: chiral pyrrolidinylmethyl C24H27N3O2S 427.55 Multi-step synthesis with stereochemical control High basicity; synthetic versatility in alkaloid derivatives

Biological Activity

3-(2-(4-Pyridinyl)ethenyl)-1H-indole, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and findings from relevant studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of indole derivatives with pyridine-based reagents. The structural framework of this compound allows for significant interactions with biological targets, primarily due to the presence of the indole and pyridine moieties.

Biological Activity Overview

This compound exhibits notable biological activities, particularly as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme that plays a crucial role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.

  • Induction of Methuosis : Research indicates that this compound can induce a form of non-apoptotic cell death known as methuosis. This process is characterized by the accumulation of macropinosome-derived vacuoles within cells. In studies involving glioblastoma cells, this compound demonstrated a growth inhibitory concentration (GI50) in the low micromolar range .
  • Microtubule Disruption : Modifications at the 2-position of the indole ring have been shown to switch the biological activity from methuosis induction to microtubule disruption. This alteration significantly increases cytotoxicity against cancer cells .

Case Studies and Research Findings

Numerous studies have evaluated the biological effects of this compound on various cancer cell lines. Below is a summary table highlighting key findings:

Study Cell Line GI50 (μM) Mechanism Notes
Glioblastoma2.30Induction of methuosisCells showed detachment and loss of membrane integrity at ≥ 2.5 μM.
MCF-7 (Breast Cancer)0.34Apoptosis inductionInvolves downregulation of Bcl-2 and upregulation of Bax proteins.
Various (including A549)0.09Microtubule disruptionEnhanced cytotoxicity noted with specific substitutions on the indole ring.

Implications in Cancer Therapy

The dual mechanism of action—inducing methuosis and disrupting microtubules—positions this compound as a promising candidate for cancer therapy. Its ability to affect multiple pathways enhances its potential effectiveness against resistant cancer types.

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